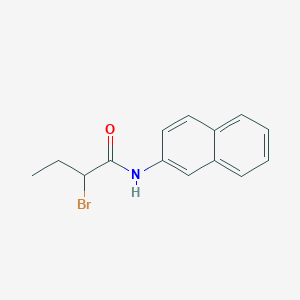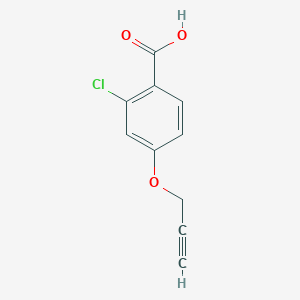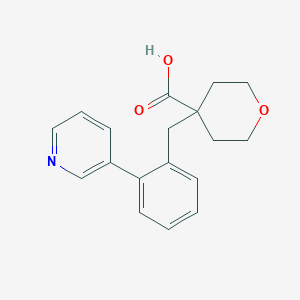
4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxylic acid
Vue d'ensemble
Description
4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxylic acid (4-PBTPCA) is a novel synthetic compound that has been studied for its potential applications in the field of biochemistry and physiology. 4-PBTPCA is an organic acid with a unique structure, consisting of two fused rings and two pyridine groups. It has been found to possess a range of interesting properties, including anti-inflammatory, anti-oxidative and anti-microbial activities.
Applications De Recherche Scientifique
Chemical Synthesis and Reactions
Functionalization Reactions : This compound has been explored in functionalization reactions involving 1H-pyrazole-3-carboxylic acid derivatives, demonstrating potential for creating a variety of molecular structures with diverse properties (Yıldırım et al., 2005).
Formation of Diamides : It has been used in reactions to form diamides, which are important in several chemical synthesis pathways (Agekyan & Mkryan, 2015).
Antiallergic Compounds Synthesis : Research shows that derivatives of this compound are synthesized for their antiallergic properties, indicating a potential role in the development of new antiallergic medications (Nohara et al., 1985).
Pharmacological Applications
Anticancer Activity : Derivatives of this compound have shown promise in anticancer activities, suggesting potential in cancer research and treatment development (Rao et al., 2018).
Spin States in Medicinal Chemistry : Studies have been conducted on the spin states of iron(II) complexes with derivatives of this compound, which is relevant in medicinal chemistry for the design of new drugs (Galadzhun et al., 2019).
Coordination Chemistry
Coordination Compounds : This compound has been used in synthesizing various coordination compounds, which are important in materials science and catalysis (Li et al., 2017).
Magnetic Catalysis : It has applications in magnetic catalysis, demonstrated by the synthesis of magnetic nanoparticles functionalized with derivatives of this compound for use in organic reactions (Asghari & Mohammadnia, 2016).
Structural Studies and Material Science
Crystallography Studies : The compound and its derivatives have been subjects of structural studies using crystallography, which is crucial in material science and drug design (Wang et al., 2017).
Hydrogen Bonding Studies : Research on hydrogen bonding in related compounds provides insights into molecular interactions essential for the development of new materials and pharmaceuticals (Dobbin et al., 1993).
Propriétés
IUPAC Name |
4-[(2-pyridin-3-ylphenyl)methyl]oxane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-17(21)18(7-10-22-11-8-18)12-14-4-1-2-6-16(14)15-5-3-9-19-13-15/h1-6,9,13H,7-8,10-12H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSAYUUZNZPABR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC=CC=C2C3=CN=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



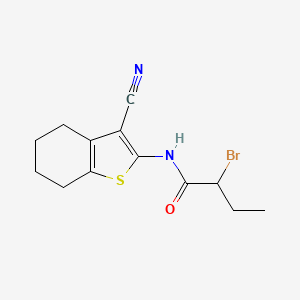

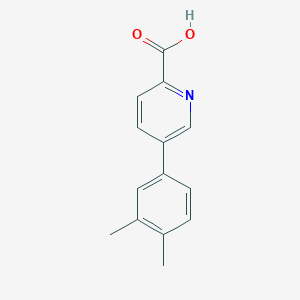




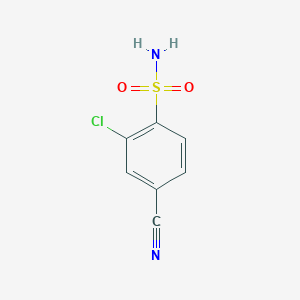
![2-Thia-8-azaspiro[4.5]decane](/img/structure/B1400972.png)

![(2-Methylpropyl)[(pyrimidin-5-yl)methyl]amine](/img/structure/B1400976.png)

